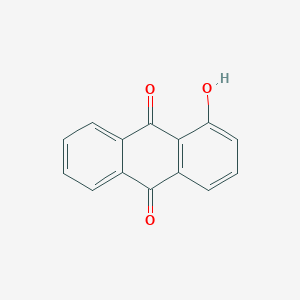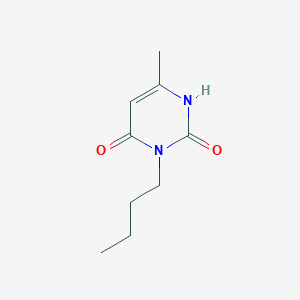![molecular formula C28H16 B087010 Dibenzo[a,j]perylene CAS No. 191-87-7](/img/structure/B87010.png)
Dibenzo[a,j]perylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[a,j]perylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H16. It consists of five fused benzene rings, forming a large, planar structure. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzo[a,j]perylene can be synthesized through several methods, including the Scholl reaction, which involves the cyclodehydrogenation of suitable precursors. One common precursor is 10-methyleneanthrone, which undergoes dimerization followed by cyclization to form dibenzo(a)perylene .
Industrial Production Methods
Industrial production of dibenzo(a)perylene typically involves the use of high-temperature pyrolysis of organic materials containing aromatic hydrocarbons. This process can yield various PAHs, including dibenzo(a)perylene, which can then be isolated and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[a,j]perylene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated dibenzo(a)perylene.
Substitution: Alkylated and acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenzo[a,j]perylene has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other molecules.
Biology: Investigated for its potential mutagenic and carcinogenic properties.
Medicine: Studied for its interactions with biological macromolecules and potential therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of dibenzo(a)perylene involves its interaction with various molecular targets and pathways. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. Additionally, it can interact with proteins involved in cell signaling pathways, such as p53 and Bcl-2, influencing cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(ghi)perylene: Another PAH with a similar structure but fewer benzene rings.
Perylene: A smaller PAH with four fused benzene rings.
Benzo(a)pyrene: A well-known PAH with carcinogenic properties
Uniqueness
Dibenzo[a,j]perylene is unique due to its larger size and higher degree of conjugation compared to other PAHs. This results in distinct electronic properties and reactivity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
191-87-7 |
|---|---|
Molekularformel |
C28H16 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15(27),16,18,20,22,24-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-11-21-17(7-1)15-19-9-5-14-24-25(19)27(21)23-13-6-10-20-16-18-8-2-4-12-22(18)28(24)26(20)23/h1-16H |
InChI-Schlüssel |
GCANSAYVHQONFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=CC7=CC=CC=C7C4=C65 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=CC7=CC=CC=C7C4=C65 |
Key on ui other cas no. |
191-87-7 |
Synonyme |
Dibenzo[a,j]perylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


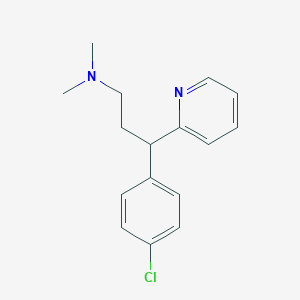
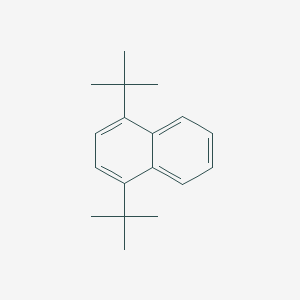
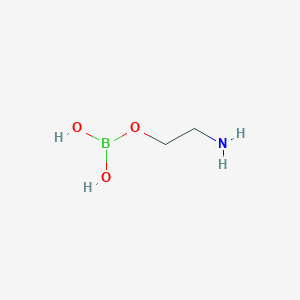
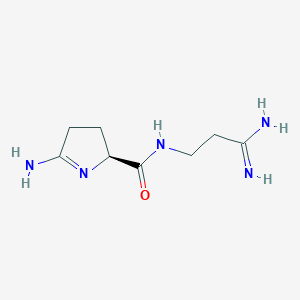
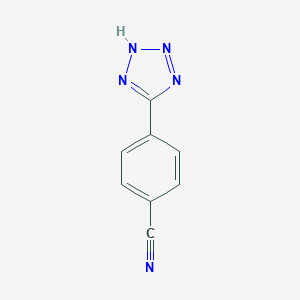
![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
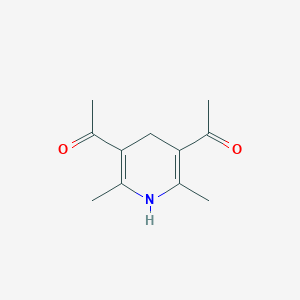

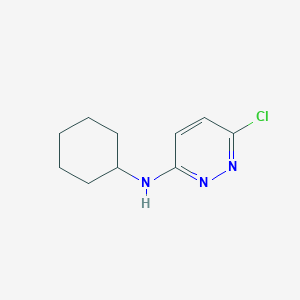
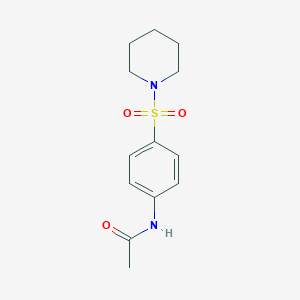
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)

